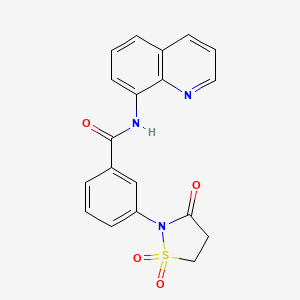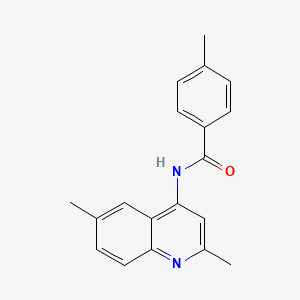![molecular formula C12H18BrNO B4933960 N-[2-(2-bromophenoxy)ethyl]-2-methyl-2-propanamine](/img/structure/B4933960.png)
N-[2-(2-bromophenoxy)ethyl]-2-methyl-2-propanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-bromophenoxy)ethyl]-2-methyl-2-propanamine, also known as BPPM, is a chemical compound that has been extensively studied for its potential applications in the field of medicine. BPPM is a selective antagonist of the sigma-1 receptor, which has been implicated in a variety of physiological and pathological processes, including pain perception, neuroprotection, and cancer cell proliferation. In
Mecanismo De Acción
N-[2-(2-bromophenoxy)ethyl]-2-methyl-2-propanamine is a selective antagonist of the sigma-1 receptor, which is a chaperone protein that is involved in a variety of physiological and pathological processes. The sigma-1 receptor is located in the endoplasmic reticulum and the plasma membrane of cells, and it has been implicated in the regulation of ion channels, neurotransmitter release, and cell survival. N-[2-(2-bromophenoxy)ethyl]-2-methyl-2-propanamine binds to the sigma-1 receptor and blocks its activity, which has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Biochemical and Physiological Effects:
N-[2-(2-bromophenoxy)ethyl]-2-methyl-2-propanamine has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the expression of heat shock proteins, which are involved in cell survival and stress response. N-[2-(2-bromophenoxy)ethyl]-2-methyl-2-propanamine has also been shown to increase the activity of antioxidant enzymes, which protect cells from oxidative damage. In addition, N-[2-(2-bromophenoxy)ethyl]-2-methyl-2-propanamine has been shown to decrease the expression of pro-inflammatory cytokines, which are involved in the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[2-(2-bromophenoxy)ethyl]-2-methyl-2-propanamine in lab experiments is its selectivity for the sigma-1 receptor. This allows researchers to specifically target this receptor and study its effects. However, one limitation of using N-[2-(2-bromophenoxy)ethyl]-2-methyl-2-propanamine is its low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on N-[2-(2-bromophenoxy)ethyl]-2-methyl-2-propanamine. One area of research is the potential use of N-[2-(2-bromophenoxy)ethyl]-2-methyl-2-propanamine in the treatment of neuropathic pain. Additional studies are needed to determine the efficacy and safety of N-[2-(2-bromophenoxy)ethyl]-2-methyl-2-propanamine in this context. Another area of research is the potential use of N-[2-(2-bromophenoxy)ethyl]-2-methyl-2-propanamine in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Further studies are needed to determine the neuroprotective effects of N-[2-(2-bromophenoxy)ethyl]-2-methyl-2-propanamine in animal models of these diseases. Finally, additional studies are needed to further elucidate the mechanism of action of N-[2-(2-bromophenoxy)ethyl]-2-methyl-2-propanamine and its effects on cellular signaling pathways.
Métodos De Síntesis
The synthesis of N-[2-(2-bromophenoxy)ethyl]-2-methyl-2-propanamine involves the reaction of 2-bromoethanol with 2-bromophenol in the presence of sodium hydride to form 2-(2-bromophenoxy)ethyl bromide. This intermediate is then reacted with 2-methyl-2-propanamine in the presence of potassium carbonate to yield N-[2-(2-bromophenoxy)ethyl]-2-methyl-2-propanamine. The overall yield of this synthesis method is approximately 20%.
Aplicaciones Científicas De Investigación
N-[2-(2-bromophenoxy)ethyl]-2-methyl-2-propanamine has been studied for its potential applications in the field of medicine. It has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. N-[2-(2-bromophenoxy)ethyl]-2-methyl-2-propanamine has also been investigated for its potential use in the treatment of neuropathic pain, as it has been shown to block the sigma-1 receptor, which is involved in pain perception.
Propiedades
IUPAC Name |
N-[2-(2-bromophenoxy)ethyl]-2-methylpropan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO/c1-12(2,3)14-8-9-15-11-7-5-4-6-10(11)13/h4-7,14H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCLPIZMPEFFMHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCOC1=CC=CC=C1Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-chlorophenyl)(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 2-methoxybenzoate](/img/structure/B4933883.png)
![4-{2-(acetylamino)-3-[(3-acetylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B4933886.png)
![N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4933894.png)
![7-benzyl-2-[(4-bromobenzyl)thio]-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B4933899.png)


![N-(1-{1-[2-(2-methoxyphenyl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)tetrahydro-3-furancarboxamide](/img/structure/B4933921.png)
![({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methyl{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}amine](/img/structure/B4933925.png)
![N-[2-(dimethylamino)ethyl]-2-(1-naphthyloxy)acetamide](/img/structure/B4933936.png)


![rel-(2R,3R)-3-[(2-methoxyethyl)(methyl)amino]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol bis(trifluoroacetate) (salt)](/img/structure/B4933967.png)
![2-chloro-4,5-difluoro-N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B4933971.png)
![N-(2-hydroxy-1,1-dimethylethyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4933978.png)